N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
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Overview
Description
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide (BPTAA) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BPTAA has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site on tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the expression of various cytokines and chemokines, which are involved in inflammation and immune response.
Advantages and Limitations for Lab Experiments
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a highly specific inhibitor of tubulin polymerization, making it a valuable tool for studying the role of microtubules in cell division and other cellular processes. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
Future research on N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide could focus on its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Studies could also investigate ways to improve the solubility of this compound in aqueous solutions to overcome its limitations in certain experiments. Additionally, the development of this compound derivatives with improved potency and selectivity could lead to the discovery of new therapeutic agents.
Synthesis Methods
The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide involves the reaction of 5-benzoyl-4-phenylthiazol-2-amine with 4-(isopropylsulfonyl)benzoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with acetic anhydride and triethylamine to obtain this compound in high yield.
Scientific Research Applications
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide has been extensively studied for its potential applications in cancer research. Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its potential use as a fluorescent probe for imaging cancer cells.
properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4S2/c1-18(2)35(32,33)22-15-13-19(14-16-22)17-23(30)28-27-29-24(20-9-5-3-6-10-20)26(34-27)25(31)21-11-7-4-8-12-21/h3-16,18H,17H2,1-2H3,(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNHPSSUTWUOHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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